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Compound of Interest

Compound Name: N-Benzylidene-2-propynylamine

Cat. No.: B016244 Get Quote

An In-depth Technical Guide on N-Benzylidene-
2-propynylamine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and available data for N-Benzylidene-2-propynylamine, a molecule of interest in organic

synthesis and potentially in medicinal chemistry.

Core Molecular Information
N-Benzylidene-2-propynylamine is an imine derivative formed from the condensation of

benzaldehyde and 2-propynylamine. Its core structure features a benzene ring and a propargyl

group attached to the imine functional group.

Table 1: Molecular and Physical Properties of N-Benzylidene-2-propynylamine
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Property Value Source

Molecular Formula C₁₀H₉N [1]

Molecular Weight 143.19 g/mol [1]

CAS Number 57734-99-3 [1]

Physical State
Not specified in available

literature

Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

Synthesis Protocols
The synthesis of N-Benzylidene-2-propynylamine, like other imines, is typically achieved

through the condensation reaction between an aldehyde (benzaldehyde) and a primary amine

(2-propynylamine). Several methods have been reported for the synthesis of related imines,

which can be adapted for this specific compound.

Protocol 1: General Imine Formation

This protocol describes a general method for the synthesis of N-benzylidene imines.

Reactants: Benzaldehyde and 2-propynylamine (propargylamine) in equimolar amounts.

Solvent: A suitable organic solvent such as toluene, benzene, or methanol.

Procedure:

Dissolve benzaldehyde and 2-propynylamine in the chosen solvent in a round-bottom flask

equipped with a magnetic stirrer.

The reaction can be stirred at room temperature or heated to reflux to drive the

condensation. The removal of water, a byproduct of the reaction, can improve the yield.

This can be achieved by azeotropic distillation if a suitable solvent like toluene is used.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, the solvent is removed under reduced pressure.

The crude product can be purified by distillation or column chromatography.

A visual representation of a typical synthesis workflow is provided below.

General Synthesis Workflow for N-Benzylidene-2-propynylamine

Reactants
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Click to download full resolution via product page

A general workflow for the synthesis of N-Benzylidene-2-propynylamine.

Spectral Data
Detailed experimental spectral data for N-Benzylidene-2-propynylamine is not readily

available in the public domain. However, based on the known spectral characteristics of its

constituent functional groups, the following peaks can be predicted.

Table 2: Predicted Spectral Data for N-Benzylidene-2-propynylamine
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Technique Predicted Peaks/Signals

¹H NMR

- Aromatic protons (phenyl group): ~7.2-7.9

ppm- Imine proton (-CH=N-): ~8.0-8.5 ppm-

Methylene protons (-CH₂-C≡): ~4.0-4.5 ppm-

Acetylenic proton (-C≡CH): ~2.5-3.0 ppm

¹³C NMR

- Aromatic carbons: ~120-140 ppm- Imine

carbon (-C=N-): ~160-170 ppm- Alkyne carbons

(-C≡C-): ~70-90 ppm- Methylene carbon (-

CH₂-): ~30-40 ppm

IR Spectroscopy

- C≡C-H stretch (terminal alkyne): ~3300 cm⁻¹-

C=N stretch (imine): ~1640-1690 cm⁻¹- C≡C

stretch (alkyne): ~2100-2260 cm⁻¹ (can be

weak)- Aromatic C-H stretch: ~3000-3100 cm⁻¹-

Aromatic C=C stretch: ~1450-1600 cm⁻¹

Mass Spectrometry

- Molecular Ion (M⁺): m/z = 143- Common

fragments may include loss of the propargyl

group, or fragmentation of the benzylidene

moiety.

Biological Activity and Signaling Pathways
As of the latest literature review, there is no specific information available regarding the

biological activity, pharmacological properties, or associated signaling pathways for N-
Benzylidene-2-propynylamine. Research in this area is required to elucidate any potential

therapeutic applications. The presence of the propargyl group, a known pharmacophore in

some enzyme inhibitors, suggests that this molecule could be a candidate for screening in

various biological assays.

Due to the lack of data on biological pathways, a signaling pathway diagram cannot be

provided at this time. The diagram below illustrates a logical workflow for the initial screening of

a novel compound like N-Benzylidene-2-propynylamine in a drug discovery context.
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Workflow for Biological Screening
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A conceptual workflow for the biological evaluation of a novel compound.

Conclusion
N-Benzylidene-2-propynylamine is a readily synthesizable imine with a defined molecular

formula and weight. While detailed experimental data on its physical and spectral properties

are currently limited in publicly accessible databases, its structure suggests potential for further
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investigation, particularly in the context of medicinal chemistry and materials science. Future

research is needed to characterize this compound fully and to explore its potential biological

activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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